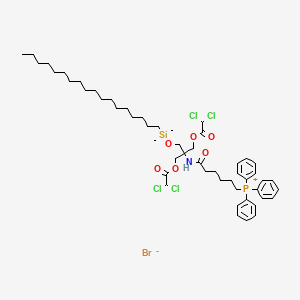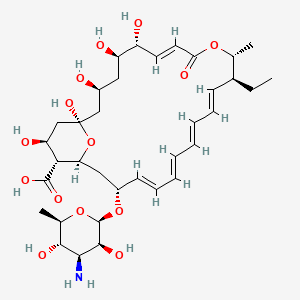
(2R)-2-amino-4-azidobutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is a synthetic organic compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N3) attached to the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-azidobutanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (2R)-2-amino-4-chlorobutanoic acid.
Azidation Reaction: The chlorobutanoic acid is then subjected to an azidation reaction, where the chlorine atom is replaced by an azido group. This reaction is usually carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Hydrochloride Formation: The resulting (2R)-2-amino-4-azidobutanoic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-4-azidobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products
Amino Derivatives: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
Applications De Recherche Scientifique
(2R)-2-amino-4-azidobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole derivatives.
Biology: Employed in the study of protein labeling and modification due to its azido group, which can undergo bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-4-azidobutanoic acid;hydrochloride involves its ability to undergo bioorthogonal reactions, particularly the azide-alkyne cycloaddition. This reaction allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The azido group serves as a molecular handle that can be targeted by specific reagents, enabling precise control over chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride: Similar in structure but contains a sulfanyl group instead of an azido group.
®-2-amino-4,6-dichloropyrimidine: Contains a pyrimidine ring with amino and dichloro substituents.
Uniqueness
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is unique due to its azido group, which imparts distinct reactivity and enables bioorthogonal chemistry. This makes it particularly valuable for applications in chemical biology and medicinal chemistry, where selective and efficient labeling of biomolecules is essential.
Propriétés
Formule moléculaire |
C4H9ClN4O2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
(2R)-2-amino-4-azidobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 |
Clé InChI |
MHHYJRIDKLZZEO-AENDTGMFSA-N |
SMILES isomérique |
C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl |
SMILES canonique |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)


![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)



![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)

